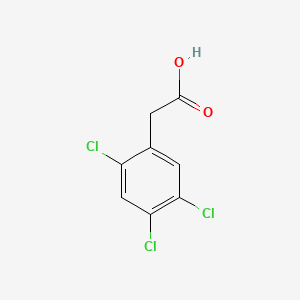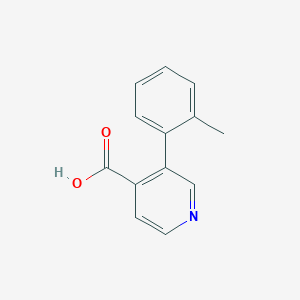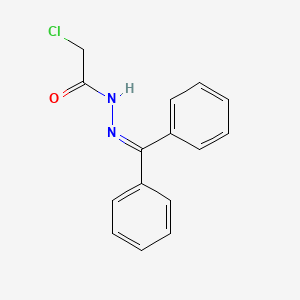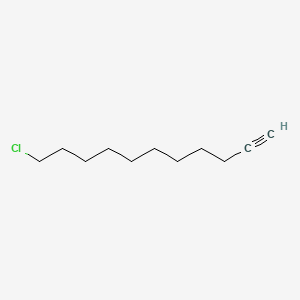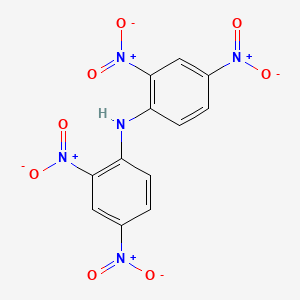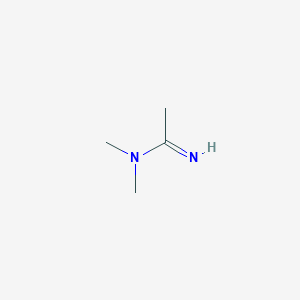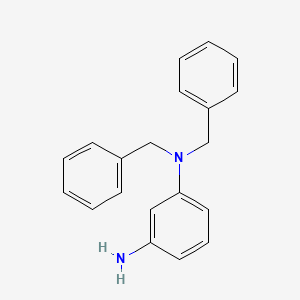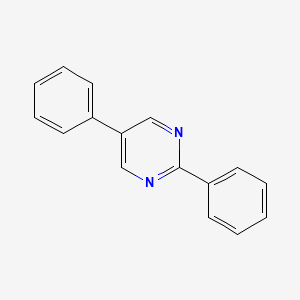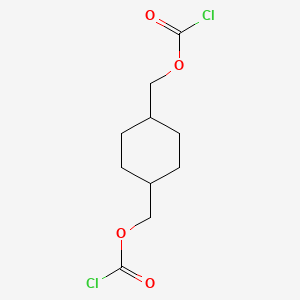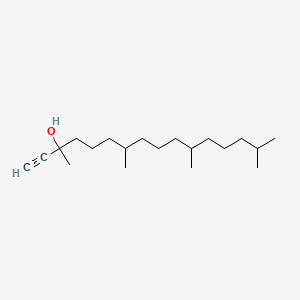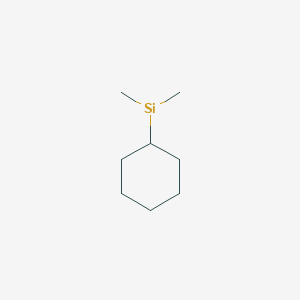
Cyclohexyldimethylsilane
Descripción general
Descripción
Cyclohexyldimethylsilane is an organosilicon compound with the molecular formula C8H18Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to two methyl groups. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity .
Mecanismo De Acción
Cyclohexyldimethylsilane (CDMS) is a widely used organosilicon compound in scientific research . It finds applications in organic synthesis, materials science, and medicinal chemistry .
Target of Action
The primary targets of CDMS are alkenes, alkynes, and other electrophiles . These targets play a crucial role in various chemical reactions, where CDMS acts as a nucleophile .
Mode of Action
CDMS interacts with its targets through several chemical reactions. For instance, in hydrosilylation reactions, it reacts with alkenes or alkynes to form new carbon-silicon bonds . During Grignard reactions, CDMS reacts with magnesium to produce a cyclohexylmagnesium bromide intermediate, which can further react with different electrophiles . Additionally, in cross-coupling reactions, CDMS serves as a coupling partner, resulting in the formation of new carbon-carbon bonds .
Biochemical Pathways
Its versatility in hydrosilylation, Grignard reactions, and cross-coupling reactions contributes to its extensive use .
Pharmacokinetics
Its chemical properties, such as its molecular weight (14231) and density (0808 g/mL at 25 °C), may influence its bioavailability .
Result of Action
The result of CDMS’s action is the formation of new carbon-silicon and carbon-carbon bonds . This ability to form new bonds makes it a valuable tool in organic synthesis, materials science, and medicinal chemistry .
Análisis Bioquímico
Biochemical Properties
Cyclohexyldimethylsilane is versatile in various chemical reactions, such as hydrosilylation, Grignard reactions, and cross-coupling reactions . For instance, in hydrosilylation reactions, it reacts with alkenes or alkynes to form new carbon-silicon bonds .
Molecular Mechanism
The mechanism of action for this compound suggests it acts as a nucleophile in numerous chemical reactions . During Grignard reactions, this compound reacts with magnesium to produce a cyclohexylmagnesium bromide intermediate, which can further react with different electrophiles . Additionally, in cross-coupling reactions, this compound serves as a coupling partner, resulting in the formation of new carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyldimethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyldimethylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reacts with alkenes or alkynes to form new carbon-silicon bonds.
Grignard Reactions: Forms cyclohexylmagnesium bromide intermediate, which can further react with different electrophiles.
Cross-Coupling Reactions: Acts as a coupling partner to form new carbon-carbon bonds.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.
Grignard Reactions: Requires magnesium and anhydrous ether as the solvent.
Cross-Coupling Reactions: Often utilizes palladium catalysts under inert atmosphere.
Major Products Formed:
Hydrosilylation: Produces organosilicon compounds with new carbon-silicon bonds.
Grignard Reactions: Yields various substituted cyclohexyl derivatives.
Cross-Coupling Reactions: Results in the formation of complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Cyclohexyldimethylsilane finds extensive applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Serves as a precursor for the synthesis of silicon-containing polymers and materials.
Medicinal Chemistry: Involved in the development of silicon-based drugs and therapeutic agents.
Comparación Con Compuestos Similares
- Diethylsilane
- Triphenylsilane
- Triethylsilane
- Phenylsilane
- Triethoxysilane
Comparison: Cyclohexyldimethylsilane is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. For example, diethylsilane and triethylsilane have ethyl groups instead of a cyclohexyl group, resulting in different reactivity and applications. Triphenylsilane and phenylsilane contain phenyl groups, which influence their chemical behavior differently compared to this compound .
Propiedades
InChI |
InChI=1S/C8H17Si/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDSHJDHYXKJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462185 | |
| Record name | Cyclohexyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-56-9 | |
| Record name | Cyclohexyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


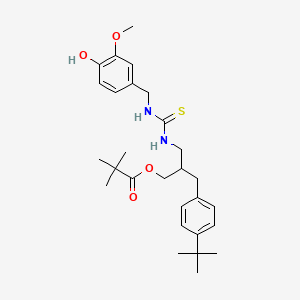
![[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate](/img/structure/B3050826.png)

